molecular formula C7H7F3N2O2 B12043520 methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B12043520
M. Wt: 208.14 g/mol
InChI Key: HQQBHMGCKMNABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a methanol-water mixture under reflux conditions for about three hours . The resulting product is then purified through distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as lithiation in flow followed by trapping in batch with electrophiles are employed to functionalize the 5-position of the pyrazole ring .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its stability and reactivity.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    5-methyl-3-(trifluoromethyl)-1H-pyrazole: A closely related compound with similar properties.

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with a trifluoromethyl group.

Uniqueness

Methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both a methyl and a trifluoromethyl group, which enhances its stability and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

Molecular Formula

C7H7F3N2O2

Molecular Weight

208.14 g/mol

IUPAC Name

methyl 5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C7H7F3N2O2/c1-3-4(6(13)14-2)5(12-11-3)7(8,9)10/h1-2H3,(H,11,12)

InChI Key

HQQBHMGCKMNABI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.